molecular formula C22H15FN4O3S2 B3006108 2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone CAS No. 923172-92-3

2-((6-(2-(4-Fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone

Cat. No.: B3006108
CAS No.: 923172-92-3
M. Wt: 466.51
InChI Key: KFAQFVCPSFGWBZ-UHFFFAOYSA-N
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Description

This compound features a pyridazine core substituted with a thiazole ring bearing a 4-fluorophenyl group and a methyl group. The thioether linkage connects the pyridazine moiety to a 4-nitrophenyl ethanone fragment. The synthesis likely involves nucleophilic substitution at the pyridazine sulfur, analogous to methods described for triazole-thioether derivatives .

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S2/c1-13-21(32-22(24-13)15-2-6-16(23)7-3-15)18-10-11-20(26-25-18)31-12-19(28)14-4-8-17(9-5-14)27(29)30/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAQFVCPSFGWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic Properties

Using Parr and Pearson’s concept of absolute hardness (η) (), the nitro group (η ≈ 8.5 eV) and fluorine substituents (η ≈ 7.0 eV) contribute to higher molecular hardness compared to sulfonyl (η ≈ 6.5 eV) or non-fluorinated analogues. Increased hardness correlates with reduced polarizability and greater stability against nucleophilic attack, a critical factor in drug metabolism .

Compound Core Structure Key Substituents Calculated η (eV) Reactivity Trend
Target Compound Pyridazine-Thiazole 4-Nitrophenyl, 4-Fluorophenyl ~8.2 High electrophilicity
Triazole-Thioether Analogue Triazole Phenylsulfonyl, 2,4-Difluorophenyl ~6.8 Moderate electrophilicity

Crystallographic and Computational Analysis

Crystal structures of similar compounds are typically resolved using programs like SHELXL () and SIR97 (). For example, bond lengths in the thioether linkage (~1.81 Å) and nitro group geometry (O-N-O angle ~125°) are consistent with high electron delocalization, as seen in nitrophenyl derivatives. Computational modeling would predict enhanced dipole moments (~4.5 D) for the target compound versus triazole analogues (~3.2 D) due to the nitro group’s strong electron-withdrawing effect .

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